molecular formula C17H14FNO3S B12419417 Antitumor agent-50

Antitumor agent-50

Cat. No.: B12419417
M. Wt: 331.4 g/mol
InChI Key: RQQWKPNFUAPBBY-UHFFFAOYSA-N
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Description

Antitumor Agent-50 is a promising compound in the field of oncology, known for its potent antitumor properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy. Its unique chemical structure allows it to target specific molecular pathways involved in tumor growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antitumor Agent-50 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of specific aromatic compounds under controlled conditions. This is followed by a series of reactions, including nitration, reduction, and cyclization, to form the core structure of this compound. The final step involves purification and crystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity reagents and solvents to minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Antitumor Agent-50 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antitumor activity. These derivatives are often studied to understand the structure-activity relationship and to optimize the compound’s efficacy.

Scientific Research Applications

The compound "Antitumor agent-50" is investigated for its cytotoxic effects in cancer treatment . Research indicates that Antitumor agent 50 (compound 6) exhibits cytotoxic effects in vitro, with IC50 values of 0.67 and 0.90 µM for sensitive parental (PAR) cells .

Other research on coumarins, a class of compounds to which "this compound" may belong, demonstrates significant anti-tumor abilities and various anti-tumor mechanisms . These mechanisms include:

  • Inhibition of Tumor Angiogenesis: Targeting tumor angiogenesis, the formation of new blood vessels needed for solid tumor growth, is a critical anti-tumor strategy .
  • Impact on Microtubules: Some coumarins can inhibit tubulin aggregation by interacting with β-tubulin, which is a target for inhibiting tumor cell proliferation . For example, Ferulin C, a furan coumarin, inhibits tubulin polymerization with an IC50 of 9.2 μM .
  • Cell Cycle Arrest: Coumarins like Ferulin C can induce G1/S cell cycle arrest via the p21Cip1/Waf1-CDK2 signaling pathway .
  • Targeting VEGFR-2: Some coumarin derivatives can target VEGFR-2 and reduce its activity, thus inhibiting tumor angiogenesis .
  • Apoptosis Induction: Certain coumarins can induce preG1 apoptosis and activate caspase-9, preventing cell growth in the G2/M phase .
  • Modulation of Protein Expression: Coumarins can increase the expression of cyclin-dependent kinase inhibitor P21 and decrease the level of cyclin B1, inducing cell cycle arrest and inhibiting the proliferation of human umbilical vein endothelial cells .

Mechanism of Action

The mechanism of action of Antitumor Agent-50 involves its interaction with specific molecular targets within cancer cells. It primarily targets the DNA of cancer cells, causing DNA damage and inhibiting DNA replication. This leads to the activation of apoptotic pathways, resulting in programmed cell death. Additionally, this compound may inhibit key enzymes involved in cell cycle progression, further preventing tumor growth.

Comparison with Similar Compounds

    Cisplatin: A platinum-based compound known for its DNA-damaging effects.

    Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.

    Paclitaxel: A diterpene alkaloid that stabilizes microtubules and prevents cell division.

Uniqueness of Antitumor Agent-50: this compound stands out due to its unique chemical structure and its ability to selectively target cancer cells while minimizing damage to healthy cells. Unlike some other antitumor agents, it exhibits a lower incidence of side effects, making it a more favorable option for cancer therapy.

Biological Activity

Antitumor Agent-50 (AA-50) is a novel compound that has garnered attention in the field of cancer research due to its potential efficacy against various cancer cell lines. This article explores its biological activity, highlighting research findings, structure-activity relationships (SAR), and case studies that illustrate its antitumor properties.

This compound is characterized by a unique chemical structure that incorporates specific functional groups known to enhance its biological activity. The compound has been synthesized and tested for its cytotoxic effects against several human tumor cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).

The mechanism of action appears to involve the induction of apoptosis through pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and proliferation. Preliminary studies indicate that AA-50 effectively inhibits these pathways, leading to increased rates of apoptotic cell death in treated cancer cells .

Cytotoxicity Studies

The cytotoxic effects of this compound have been quantitatively assessed using the MTT assay, which measures cell viability. The following table summarizes the IC50 values observed against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A5495.39Apoptosis via PI3K/AKT/mTOR pathway
HepG23.13Induction of apoptosis
MCF-79.43Inhibition of cell proliferation

These results demonstrate that AA-50 exhibits significant antitumor activity, particularly against HepG2 cells, where it shows nearly tenfold greater potency compared to traditional chemotherapeutics like lupeol .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. The following key points summarize findings from SAR studies:

  • Functional Groups : The presence of nitrogen-containing rings (e.g., piperazine) significantly enhances anti-proliferative activity.
  • Substituent Effects : Bulky groups at specific positions on the compound's scaffold improve cytotoxicity.
  • Selectivity : Variations in substituents lead to differential selectivity among cancer cell lines, suggesting potential for tailored therapies .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • HepG2 Model : In a study involving HepG2 xenografts in mice, treatment with AA-50 resulted in a significant reduction in tumor size without overt toxicity, indicating a favorable therapeutic index .
  • Combination Therapy : When used in combination with other chemotherapeutic agents, AA-50 demonstrated synergistic effects, enhancing overall efficacy and reducing the required doses of conventional drugs .

Properties

Molecular Formula

C17H14FNO3S

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 3-[3-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate

InChI

InChI=1S/C17H14FNO3S/c1-22-17(21)12-5-2-4-11(8-12)16-19(15(20)10-23-16)14-7-3-6-13(18)9-14/h2-9,16H,10H2,1H3

InChI Key

RQQWKPNFUAPBBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2N(C(=O)CS2)C3=CC(=CC=C3)F

Origin of Product

United States

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